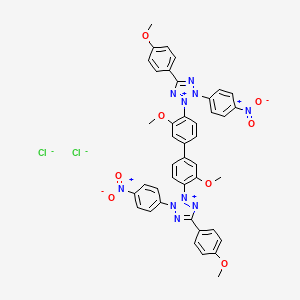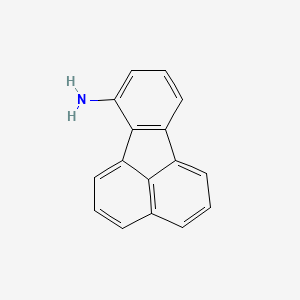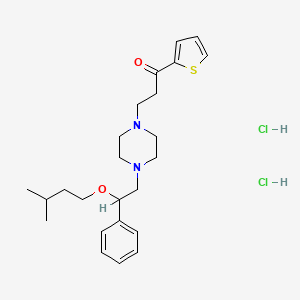
p-Anisyl-p-nitro blue tetrazolium chloride(anbt)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
p-Anisyl-p-nitro blue tetrazolium chloride is a chemical compound known for its application in various biochemical assays. It is a tetrazolium salt that is often used as a redox indicator in biological and chemical research. The compound is recognized for its ability to form a blue formazan dye upon reduction, making it useful in detecting cellular respiration and other redox reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of p-Anisyl-p-nitro blue tetrazolium chloride involves the reaction of p-anisidine with nitrobenzene in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired product. The resulting compound is then purified through crystallization or other separation techniques to obtain a high-purity product.
Industrial Production Methods
Industrial production of p-Anisyl-p-nitro blue tetrazolium chloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and purification systems to handle large quantities of reactants and products. Quality control measures are implemented to ensure the consistency and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
p-Anisyl-p-nitro blue tetrazolium chloride undergoes various chemical reactions, including:
Reduction: The compound is reduced to form a blue formazan dye, which is a key reaction in its application as a redox indicator.
Oxidation: It can also undergo oxidation reactions, although these are less common in its typical applications.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Reduction: Common reducing agents include sodium borohydride and other mild reducing agents. The reaction is typically carried out in aqueous or organic solvents under controlled temperature conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide can be used, although this is less common.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
Formazan Dye: The primary product formed during the reduction of p-Anisyl-p-nitro blue tetrazolium chloride is a blue formazan dye, which is used as an indicator in various assays.
Wissenschaftliche Forschungsanwendungen
p-Anisyl-p-nitro blue tetrazolium chloride has a wide range of applications in scientific research, including:
Chemistry: Used as a redox indicator in various chemical assays to detect the presence of reducing agents.
Biology: Employed in cell viability assays to measure cellular respiration and metabolic activity.
Medicine: Utilized in diagnostic tests to detect the presence of certain enzymes and metabolic disorders.
Industry: Applied in quality control processes to monitor the redox state of products and materials.
Wirkmechanismus
The mechanism of action of p-Anisyl-p-nitro blue tetrazolium chloride involves its reduction to form a blue formazan dye. This reduction is typically catalyzed by enzymes or other reducing agents present in the sample. The formation of the blue dye indicates the presence of active redox reactions, which can be quantified using spectrophotometric methods.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Nitro blue tetrazolium chloride: Another tetrazolium salt used as a redox indicator.
Thiazolyl blue tetrazolium bromide (MTT): Commonly used in cell viability assays.
XTT: Similar to MTT but produces a water-soluble formazan product.
Uniqueness
p-Anisyl-p-nitro blue tetrazolium chloride is unique due to its specific chemical structure, which allows it to form a distinct blue formazan dye upon reduction. This property makes it particularly useful in assays where a clear and distinguishable color change is required.
Eigenschaften
Molekularformel |
C42H34Cl2N10O8 |
|---|---|
Molekulargewicht |
877.7 g/mol |
IUPAC-Name |
2-[2-methoxy-4-[3-methoxy-4-[5-(4-methoxyphenyl)-3-(4-nitrophenyl)tetrazol-2-ium-2-yl]phenyl]phenyl]-5-(4-methoxyphenyl)-3-(4-nitrophenyl)tetrazol-2-ium;dichloride |
InChI |
InChI=1S/C42H34N10O8.2ClH/c1-57-35-19-5-27(6-20-35)41-43-47(31-11-15-33(16-12-31)51(53)54)49(45-41)37-23-9-29(25-39(37)59-3)30-10-24-38(40(26-30)60-4)50-46-42(28-7-21-36(58-2)22-8-28)44-48(50)32-13-17-34(18-14-32)52(55)56;;/h5-26H,1-4H3;2*1H/q+2;;/p-2 |
InChI-Schlüssel |
RPJYUIZINKQKBQ-UHFFFAOYSA-L |
Kanonische SMILES |
COC1=CC=C(C=C1)C2=NN([N+](=N2)C3=C(C=C(C=C3)C4=CC(=C(C=C4)[N+]5=NC(=NN5C6=CC=C(C=C6)[N+](=O)[O-])C7=CC=C(C=C7)OC)OC)OC)C8=CC=C(C=C8)[N+](=O)[O-].[Cl-].[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Acetamide,2-chloro-N-[5,6,7,9-tetrahydro-1,2,3-trimethoxy-10-(methylthio)-9-oxobenzo[A]heptalen-7-YL]-,(S)-](/img/structure/B13745634.png)








![Tert-butyl 2-amino-1-[(4-aminophenyl)methyl]piperidine-4-carboxylate](/img/structure/B13745683.png)
![Phenol, 4,4'-[1,4-phenylenebis(azo)]bis-](/img/structure/B13745688.png)



